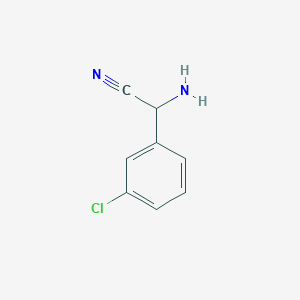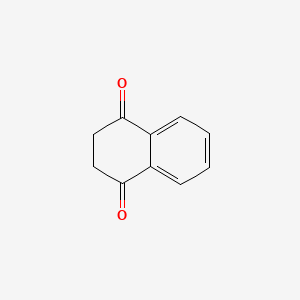
2,3-Dihydro-1,4-naphthoquinone
Übersicht
Beschreibung
2,3-Dihydro-1,4-naphthoquinone is a compound that belongs to the class of organic compounds known as naphthoquinones . These are compounds containing a naphthohydroquinone moiety, which consists of a benzene ring linearly fused to a bezene-1,4-dione (quinone) .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-naphthoquinone involves several steps. For instance, one method involves the hetero-Diels-Alder reaction of 5-alkyl/arylallylidene/-4-thioxo-2-thiazolidinones and 1,4-naphthoquinones . Another method involves the reaction of 2,3-dimethoxy-1,4-naphthoquinone with ethoxide, n-propoxide, n-butoxide, and isopropoxide ion in the respective alcohols as solvents .Molecular Structure Analysis
The molecular structure of 2,3-Dihydro-1,4-naphthoquinone has been studied using various methods such as PBE/3z, B3LYP/6-31G, B3LYP/6-31G (d), and B3LYP/6-311G (d) . The structure may also be viewed using Java or Javascript .Chemical Reactions Analysis
2,3-Dihydro-1,4-naphthoquinone undergoes various chemical reactions. For example, it can undergo a photochemical reaction with 2-methoxy-1-alkene to yield derivatives of 2-(2-alkanonyl)-1,4-naphthoquinone . It can also react with ninhydrin to give 2-(2-hydroxy-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)naphthalene-1,4-dione .Physical And Chemical Properties Analysis
1,4-Naphthoquinone, a related compound, forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone. It is almost insoluble in cold water, slightly soluble in petroleum ether, and more soluble in polar organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Properties
A study by Dang Thi et al. (2015) focused on the synthesis of new derivatives of 1,4-naphthoquinone, exploring their cytotoxic and antimicrobial effects. These compounds, including 3,4-dihydrobenzo[g]isochromene-5,10-diones, showed interesting cytotoxic activity against various cancer cell lines.
Oxidative Coupling Products
Research by Yakubovskaya et al. (2006) reported that 2,3-Dihydro-3-O-(1,4-naphthoquinon-2-yl)-2-oxo-1,4-naphthoquinones are products of oxidative coupling of substituted 2-hydroxy-1,4-naphthoquinones, demonstrating the chemical versatility of these compounds.
Antibiotics Synthesis
The total synthesis of naphthoquinone antibiotics, psychorubrin and pentalongin, was achieved through alternative cyclization strategies of 2,3-disubstituted 1,4-naphthoquinones, as reported by Kesteleyn et al. (1999). This study highlights the pharmaceutical potential of these compounds.
Antioxidant Activity
Deniz et al. (2015) investigated the one-pot synthesis of S,S- and S,O-substituted 1,4-naphthoquinones, including 2,3-dihydro derivatives. The study Deniz et al. (2015) focused on their structural characterization and evaluation of antioxidant capacities, demonstrating the potential of these compounds in oxidative stress-related applications.
Photoinduced Molecular Transformations
A study by Kobayashi et al. (1993) explored the one-step synthesis of naphtho[2,3-b]furan-4,9-diones and their 2,3-dihydro derivatives through photoaddition of 2-hydroxy-1,4-naphthoquinones, indicating the potential for creating complex organic structures through photochemistry.
Conformational Analysis
The conformational analysis of 2,3-dihydro-3-O-(1,4-naphthoquinon-2-yl)-2-oxo-1,4-naphthoquinone derivatives was conducted using density functional method and IR spectroscopy, as detailed by Berdyshev & Glazunov (2006). This research contributes to understanding the structural dynamics of these compounds.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydronaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGGJMFMHQHTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467177 | |
| Record name | 2,3-Dihydro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-naphthoquinone | |
CAS RN |
21545-31-3 | |
| Record name | 2,3-Dihydro-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80467177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


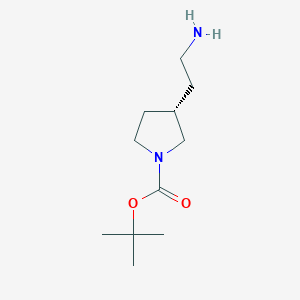
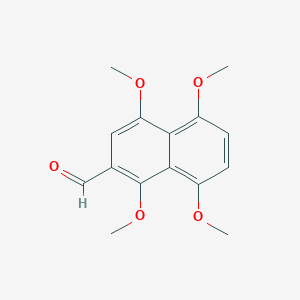
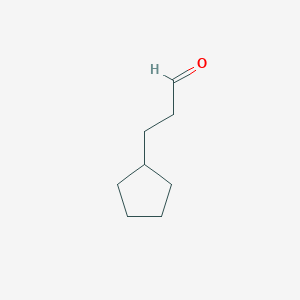
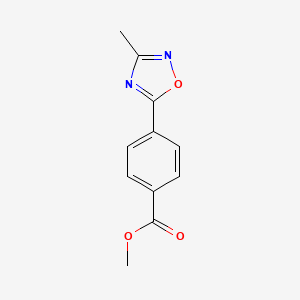
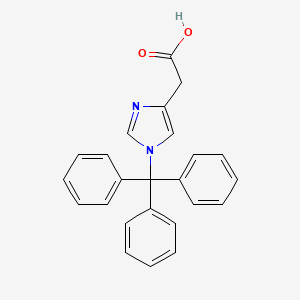
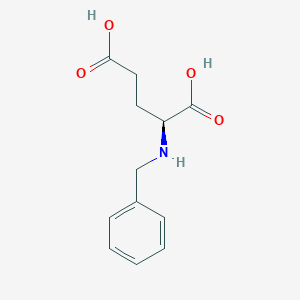
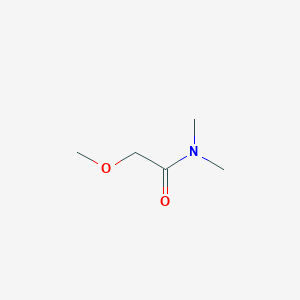

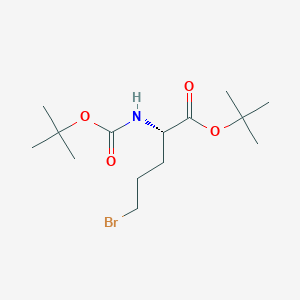

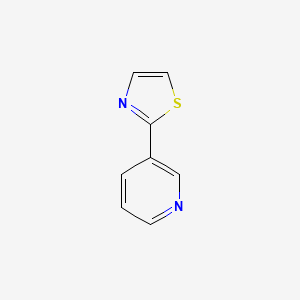
![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)
